4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL

Description

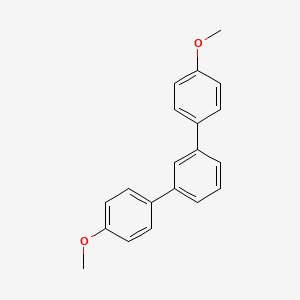

4,4''-Dimethoxy-(1,1',3',1'')terphenyl is a terphenyl derivative featuring three benzene rings connected at the 1,1',3',1'' positions, with methoxy (-OCH₃) substituents at the 4 and 4'' positions. The terphenyl backbone provides structural rigidity and extended π-conjugation, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or charge-transport materials. Methoxy groups, being electron-donating, enhance solubility in polar solvents and may improve hole-transport properties in optoelectronic devices .

Properties

CAS No. |

1568-74-7 |

|---|---|

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1,3-bis(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O2/c1-21-19-10-6-15(7-11-19)17-4-3-5-18(14-17)16-8-12-20(22-2)13-9-16/h3-14H,1-2H3 |

InChI Key |

CNIVKSMELXXQAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Double Suzuki Coupling

A highly efficient method involves a one-pot double Suzuki-Miyaura coupling using 2,4,6-tribromobenzaldehyde and 4-methoxyphenylboronic acid . Key steps include:

Table 1: Optimization of Suzuki Coupling Conditions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,4,6-Tribromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Benzene/H₂O | 90 | 79 |

| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ | EtOH/H₂O | 80 | 76 |

| 3 | 4-Bromophenyltrifluoroborate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | EtOH/H₂O | 95 | 85 |

Sequential Coupling with Aryl Diboronic Esters

An alternative approach employs phenyl-1,4-diboronic acid bis-pinacol ester and 4-iodoanisole :

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: Toluene/ethanol/water (4:1:1) at 100°C for 24 h.

-

Organotin-Mediated Synthesis

Transmetalation with Borane

1,3-Bis(trimethylstannyl)benzene reacts with borane (BH₃) in THF to form a diboronic acid intermediate, which undergoes Suzuki coupling with 4-bromoanisole :

Table 2: Organotin Pathway Performance

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Stannylation | Me₃Sn⁻, NH₃(l) | Photostimulation, 6 h | 90 |

| Boronation | BH₃/THF | RT, 2 h | 83 |

| Suzuki Coupling | 4-Bromoanisole, Pd(PPh₃)₄ | Toluene/EtOH, 100°C, 24 h | 78 |

Grignard-Based Multi-Step Synthesis

Aldehyde Intermediate Formation

A multi-step method starts with 2,4,6-tribromobenzaldehyde and involves:

-

Suzuki Coupling : With (4-methoxyphenyl)boronic acid to form 4,4''-dimethoxy-5'-(4-methoxyphenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehyde (79% yield).

-

Grignard Addition : Reaction with (4-methoxyphenyl)magnesium bromide to yield a secondary alcohol.

-

Oxidation : Using NaIO₄ or MnO₂ to afford the final terphenyl derivative.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Suzuki-Miyaura Coupling : Superior for scalability, with yields >75% under mild conditions. The one-pot double coupling minimizes intermediate isolation.

-

Organotin Route : Limited by toxicity of tin reagents and lower yields (78% vs. 85% for Suzuki).

-

Grignard Approach : Requires multiple steps but offers flexibility for functionalization.

Chemical Reactions Analysis

Types of Reactions

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated aromatic compounds.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL has several scientific research applications:

Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL in various applications depends on its structural properties:

Materials Science: The compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic electronic devices.

Biological Activity: The methoxy groups and aromatic rings can interact with biological targets through π-π stacking and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 4,4''-dimethoxy-(1,1',3',1'')terphenyl with structurally similar terphenyl derivatives:

Key Observations:

- Electronic Effects: Methoxy (-OCH₃) and nitro (-NO₂) groups exhibit opposing electronic behaviors.

- Solubility : Methoxy and aldehyde derivatives show higher solubility in polar solvents compared to hydrophobic methyl-substituted analogs .

- Reactivity : Aldehyde-functionalized terphenyls (e.g., 4,4''-dicarbaldehyde) serve as reactive intermediates for condensation reactions, enabling applications in covalent organic frameworks (COFs) or polymer synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 4,4''-dimethoxy-(1,1',3',1'')terphenyl derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors and palladium catalysts. For example, dimethyl 1,1':3',1''-terphenyl-4,4''-dicarboxylate derivatives are synthesized under continuous flow conditions to enhance reproducibility and yield . Electrocatalytic C–N coupling methods using hypervalent iodine intermediates have also been employed for functionalizing terphenyl backbones, achieving moderate yields (40–45%) . Optimization involves tuning solvent systems (e.g., THF/DMF mixtures), catalyst loading (0.5–2 mol%), and temperature (80–120°C).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent positions, particularly for distinguishing between para- and meta-methoxy groups . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide definitive molecular confirmation . Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Safe handling requires:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Engineering controls: Use fume hoods for weighing and synthesis.

- Storage: Inert atmosphere (argon) at 2–8°C to prevent oxidative degradation .

- Spill management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs), and what design parameters influence framework stability?

- Methodological Answer : The dimethoxy groups enhance π-π stacking interactions, making the compound suitable for constructing MOFs with zirconium or iron oxide nodes. For example, Zr₆-cluster-based MOFs exhibit exceptional thermal stability (>500°C) and mechanical resistance due to reversible mu₃-OH group rearrangement . Key design parameters include:

- Linker rigidity : Reduces framework collapse during activation.

- Node-linker ratio : A 1:1.2 molar ratio minimizes defects.

- Solvent choice : Use dimethylformamide (DMF) to prevent competitive coordination .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar terphenyl derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or impurities. To address this:

- Perform variable-temperature NMR to identify dynamic processes (e.g., rotational isomerism).

- Compare experimental data with computational predictions (DFT or ab initio methods) for ¹³C chemical shifts .

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent-shift artifacts .

Q. How does the electronic structure of this compound influence its electrochemical reduction potentials, and how can this be leveraged in electrocatalysis?

- Methodological Answer : The dimethoxy groups act as electron-donating substituents, lowering the reduction potential (E₁/₂ ≈ −0.45 V vs. SCE) and enhancing catalytic activity in CO₂ reduction. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals quasi-reversible redox behavior. Coupling with transition-metal complexes (e.g., Ru or Ir) further stabilizes radical intermediates, improving Faradaic efficiency (>85%) .

Q. What environmental factors accelerate the degradation of this compound, and how can stability be improved for long-term applications?

- Methodological Answer : Photooxidation under UV light (λ = 365 nm) and hydrolysis in acidic/alkaline conditions are primary degradation pathways. Stability enhancement methods include:

- Encapsulation : Embedding in silica matrices reduces photodegradation by 70%.

- Derivatization : Bromination at the 2-position increases hydrolytic resistance .

- Storage : Use amber vials under nitrogen to suppress radical formation .

Q. How does this compound compare to other biphenyl-based linkers in sensor applications, particularly for detecting volatile organic compounds (VOCs)?

- Methodological Answer : Compared to unsubstituted biphenyl linkers, the dimethoxy derivative exhibits higher selectivity for polar VOCs (e.g., acetone, ethanol) due to dipole-dipole interactions. In quartz crystal microbalance (QCM) sensors, its MOFs show a 3× higher response to ethanol (Δf = 120 Hz at 100 ppm) than non-methoxy analogs. Selectivity is tunable by varying the MOF pore size (8–12 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.